
4,4,4-Trifluorobutyric anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluorobutyric anhydride is an organic compound characterized by the presence of three fluorine atoms attached to the butyric acid backbone. This compound is notable for its reactivity and utility in various chemical syntheses, particularly in the formation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,4,4-Trifluorobutyric anhydride can be synthesized through the reaction of 4,4,4-trifluorobutyric acid with acetic anhydride or other dehydrating agents. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction is as follows:
4,4,4-Trifluorobutyric acid+Acetic anhydride→4,4,4-Trifluorobutyric anhydride+Acetic acid
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,4-Trifluorobutyric anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 4,4,4-trifluorobutyric acid.
Aminolysis: Reacts with amines to form amides.
Alcoholysis: Reacts with alcohols to form esters.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions at room temperature.
Aminolysis: Conducted with primary or secondary amines, often in the presence of a base such as triethylamine.
Alcoholysis: Carried out with alcohols under acidic or basic conditions.
Major Products:
Hydrolysis: 4,4,4-Trifluorobutyric acid.
Aminolysis: 4,4,4-Trifluorobutyramides.
Alcoholysis: 4,4,4-Trifluorobutyrates.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluorobutyric anhydride is used extensively in scientific research due to its ability to introduce trifluoromethyl groups into molecules, which can significantly alter their chemical and biological properties. Applications include:
Chemistry: Used in the synthesis of fluorinated intermediates and building blocks.
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly those requiring enhanced metabolic stability and bioavailability.
Industry: Applied in the production of agrochemicals and specialty polymers.
Wirkmechanismus
The mechanism by which 4,4,4-trifluorobutyric anhydride exerts its effects involves the formation of reactive intermediates that can undergo nucleophilic attack. The trifluoromethyl group is highly electronegative, which influences the reactivity and stability of the resulting compounds. Molecular targets and pathways include:
Enzyme Inhibition: Fluorinated compounds can inhibit enzymes by mimicking natural substrates.
Receptor Binding: Enhanced binding affinity to biological receptors due to the presence of fluorine atoms.
Vergleich Mit ähnlichen Verbindungen
- Trifluoroacetic anhydride
- Pentafluoropropionic anhydride
- Hexafluorobutyric anhydride
Eigenschaften
Molekularformel |
C8H8F6O3 |
|---|---|
Molekulargewicht |
266.14 g/mol |
IUPAC-Name |
4,4,4-trifluorobutanoyl 4,4,4-trifluorobutanoate |
InChI |
InChI=1S/C8H8F6O3/c9-7(10,11)3-1-5(15)17-6(16)2-4-8(12,13)14/h1-4H2 |
InChI-Schlüssel |
SLOWZJDVDAAHJX-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(F)(F)F)C(=O)OC(=O)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



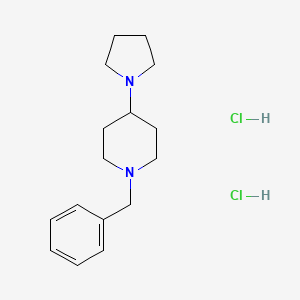
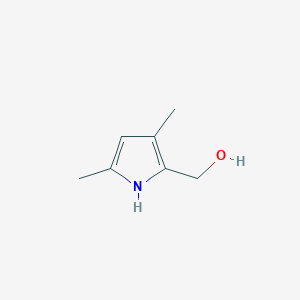
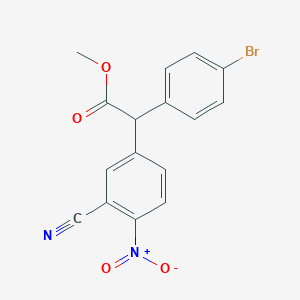

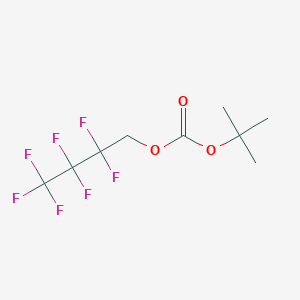
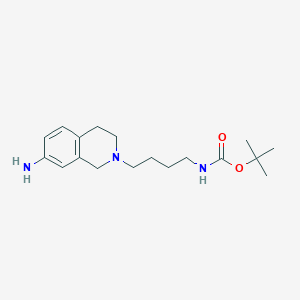
![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)
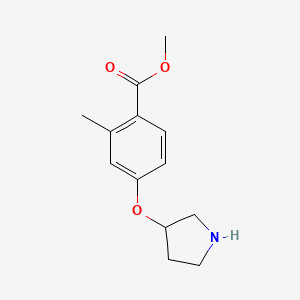
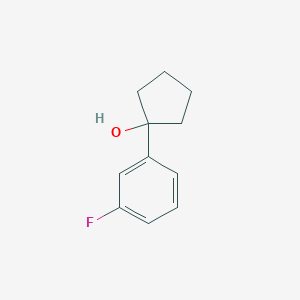

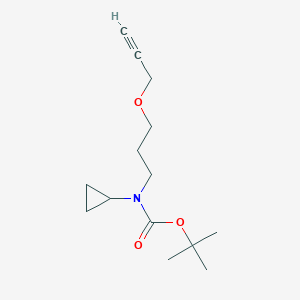
![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)
